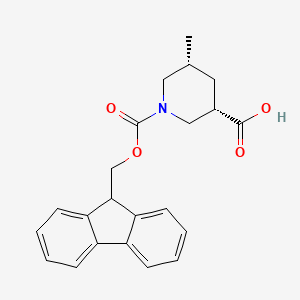

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid

Description

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety at the 3-position. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection properties, while the methyl substituent at the 5-position introduces steric and stereochemical specificity. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and chiral ligands.

Properties

IUPAC Name |

(3S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-15(21(24)25)12-23(11-14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPVULHJXRINRU-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a synthetic compound that belongs to the family of piperidine derivatives. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

- LogP : 3.67 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 66.84 Ų

This structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. The Fmoc group can be removed under basic conditions, exposing the active piperidine moiety, which is crucial for binding to biological targets.

Potential Targets:

- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in various metabolic pathways.

- Receptors : It could interact with receptors that play roles in pain modulation and cancer pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary research indicates that similar compounds in the piperidine class exhibit anticancer properties by inhibiting tumor growth. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.15 to 0.24 μM .

- Enzyme Inhibition : Compounds with similar structures have been explored for their potential as enzyme inhibitors. The interaction with specific enzymes can lead to modulation of key biological pathways, making them valuable in therapeutic applications.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth in cancer lines | |

| Enzyme Inhibition | Modulation of metabolic pathways | |

| Neuroprotection | Potential benefits in neurodegenerative diseases |

Case Study: Anticancer Efficacy

In a study evaluating various piperidine derivatives, this compound was tested against SJSA-1 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.15 μM, showcasing its potential as an effective anticancer agent .

Comparison with Similar Compounds

rac-(3R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methoxypiperidine-3-carboxylic Acid

- Structural Differences :

- The methoxy group at position 5 replaces the methyl group in the target compound.

- Racemic (rac) stereochemistry contrasts with the (3S,5R) configuration of the target.

- Molecular Data: Molecular Formula: C22H23NO5 Molecular Weight: 381.43 g/mol .

- Racemic mixtures may limit applications in enantioselective synthesis compared to the stereochemically defined target compound.

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid

- Structural Differences :

- Incorporates an oxazole ring fused to the piperidine at position 3.

- The carboxylic acid is part of the oxazole ring rather than the piperidine.

- Molecular Data :

- Functional Implications :

- The oxazole ring introduces aromaticity, enabling π-π interactions relevant to drug-receptor binding.

- Increased molecular weight and rigidity may affect pharmacokinetic properties.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Structural Differences :

- Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

- A phenyl substituent at position 4 replaces the methyl group.

- Molecular Data: Molecular Formula: C17H23NO4 Molecular Weight: 305.37 g/mol .

- Functional Implications: Boc is acid-labile, making it suitable for orthogonal protection strategies.

rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic Acid

- Structural Differences :

- Pyrrolidine core (5-membered ring) vs. piperidine (6-membered).

- Contains both methyl and trifluoromethyl groups at position 4.

- Molecular Data: Molecular Formula: C22H20F3NO4 Molecular Weight: 419.40 g/mol .

- Functional Implications :

- The smaller pyrrolidine ring reduces conformational flexibility.

- Trifluoromethyl groups improve metabolic stability and electronegativity.

2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic Acid

- Structural Differences :

- Carboxylic acid is on an acetic acid side chain rather than the piperidine ring.

- Functional Implications :

Comparative Data Table

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid with high purity?

The synthesis involves:

Protection of the piperidine nitrogen using 9-fluorenylmethyloxycarbonyl (Fmoc) under anhydrous conditions to prevent hydrolysis .

Stereoselective introduction of the methyl group at the 5R position via chiral auxiliaries or asymmetric catalysis .

Carboxylic acid activation using coupling agents like HATU/DIPEA in polar aprotic solvents (e.g., DMF) to avoid racemization .

Purification via reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate >95% purity .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 0–4°C (during Fmoc protection) | Minimizes side reactions |

| Solvent | DMF or DCM | Enhances solubility of intermediates |

| Reaction Time | 12–24 hours (for coupling) | Ensures complete conversion |

Q. How does the stereochemistry of this compound influence its utility in peptide synthesis?

The (3S,5R) configuration ensures:

- Chiral integrity during solid-phase peptide synthesis (SPPS), critical for maintaining α-helix or β-sheet conformations in peptides .

- Resistance to racemization under basic conditions (e.g., piperidine deprotection), as the methyl group at 5R sterically hinders epimerization .

- Selective binding to enzymes like proteases, where stereochemistry dictates substrate recognition .

Validation Method : Circular dichroism (CD) spectroscopy confirms retention of chirality post-synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR verify stereochemistry and Fmoc-group integrity (e.g., δ 4.2–4.4 ppm for Fmoc-CH) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] = 406.19) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration, as seen in related Fmoc-piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Fmoc-piperidine derivatives?

Contradictions often arise from:

- Variability in assay conditions (e.g., buffer pH affecting protonation states).

- Differences in cellular permeability due to methyl group stereochemistry.

Q. Methodological Solutions :

Standardize assays using SPR (surface plasmon resonance) to quantify binding kinetics to targets like GPCRs .

Conduct molecular dynamics simulations to predict how the 5R-methyl group influences membrane penetration .

Compare enantiomers in parallel assays to isolate stereospecific effects .

Q. What strategies minimize racemization during incorporation into peptide chains?

- Low-temperature coupling (0–4°C) with HOBt/DIC activation reduces base-induced racemization .

- Use of additives like Oxyma Pure® suppresses epimerization by scavenging free radicals .

- Real-time monitoring via FT-IR detects carbonyl stretching (1720 cm) to optimize reaction progress .

Data Contradiction Example : While Fmoc groups generally stabilize intermediates, prolonged exposure to UV (during HPLC) may degrade the methylpiperidine moiety, requiring light-protected systems .

Q. How can the methyl group at 5R be leveraged for targeted drug delivery?

Q. Experimental Design :

Synthesize 5R-methyl vs. 5S-methyl analogs.

Compare in vitro cytotoxicity (e.g., IC in cancer cell lines) and in vivo pharmacokinetics .

Q. What computational methods predict interactions between this compound and biological targets?

- Docking studies (AutoDock Vina) model binding to enzymes like trypsin, focusing on hydrogen bonds between the carboxylic acid and catalytic serine residues .

- QM/MM simulations assess the energy barrier for Fmoc-group removal in enzymatic environments .

Validation : Co-crystallization with thrombin (PDB ID: 1PPB) confirms predicted binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.